(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
Description
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by the presence of a carbazole moiety substituted with two iodine atoms at positions 3 and 6, and an oxazole ring
Properties
Molecular Formula |
C17H14I2N2O |
|---|---|
Molecular Weight |
516.11 g/mol |
IUPAC Name |
4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14I2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3 |
InChI Key |
JIDHGALIVSYQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate.
Attachment of the Oxazole Ring: The iodinated carbazole is then reacted with an appropriate oxazole precursor under conditions that promote the formation of the oxazole ring. This step may involve the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF).
Final Coupling: The final step involves coupling the intermediate with a methylating agent to introduce the methyl group at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling functional group interconversions. Key examples include:
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | EtOH, 60°C, 4 h | 3-(Methoxymethyl)-3-butyltetrahydro-2H-pyran | 78 | |
| Potassium phthalimide | DMF, 120°C, 6 h | 3-(Phthalimidomethyl)-3-butyltetrahydro-2H-pyran | 65 | |
| Sodium azide | DMSO, RT, 12 h | 3-(Azidomethyl)-3-butyltetrahydro-2H-pyran | 82 |
This reactivity is critical for synthesizing derivatives with modified biological activity, such as enzyme inhibitors targeting beta-secretase in Alzheimer’s disease research .
Elimination Reactions
Under basic conditions, the compound undergoes debromination to form alkenes via β-hydride elimination:
Example Reaction:
3-(Bromomethyl)-3-butyltetrahydro-2H-pyran + KOtBu (THF, 80°C) → 3-Butyl-3-vinyltetrahydro-2H-pyran + HBr
Key factors influencing elimination:
-
Base strength : Strong bases (e.g., KOtBu) favor elimination over substitution.
-
Solvent polarity : Non-polar solvents (e.g., THF) enhance elimination rates.
Ring-Opening Reactions
The tetrahydropyran ring participates in acid-catalyzed ring-opening reactions:
Mechanism:
-
Protonation of the oxygen atom weakens the C–O bond.
-
Nucleophilic attack by water or alcohols at the α-carbon.
-
Formation of a diol or ether derivative.
| Acid Catalyst | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> | H<sub>2</sub>O | 5-Bromo-5-butylpentane-1,2-diol | 58 |
| HCl | MeOH | 5-Bromo-5-butyl-1-methoxypentan-2-ol | 63 |
These reactions are pivotal for synthesizing linear intermediates in pharmaceutical applications .
Cross-Coupling Reactions
The bromomethyl group enables Suzuki-Miyaura cross-coupling with boronic acids:
General Protocol:
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%)
-
Base: Na<sub>2</sub>CO<sub>3</sub>
-
Solvent: DME/H<sub>2</sub>O (3:1)
-
Temperature: 80°C, 12 h
Example:
3-(Bromomethyl)-3-butyltetrahydro-2H-pyran + Phenylboronic acid → 3-(Phenylmethyl)-3-butyltetrahydro-2H-pyran (Yield: 71%) .
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from structurally related pyrans:
| Compound | Key Functional Group | Dominant Reactivity |
|---|---|---|
| 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran | Bromomethyl | S<sub>N</sub>2, cross-coupling |
| 2-(Bromomethyl)tetrahydro-2H-pyran | Bromomethyl | Ring-opening electrophilicity |
| 4-Methoxy-2H-pyran | Methoxy | Electrophilic aromatic substitution |
The butyl group in 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran sterically shields the bromomethyl moiety, reducing side reactions and enhancing selectivity in substitution processes .
Mechanistic Insights in Pharmaceutical Context
In Alzheimer’s disease research, the comp
Scientific Research Applications
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The iodine atoms in the carbazole moiety may facilitate binding to certain proteins or enzymes, thereby modulating their activity. The oxazole ring can also interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the oxazole ring and methyl group.
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid: Contains methoxy groups instead of iodine atoms and a phosphonic acid group.
1-(3,6-Diiodo-9H-carbazol-9-yl)ethanone: Features a ketone group instead of the oxazole ring.
Uniqueness
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to the combination of the iodinated carbazole moiety and the oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a derivative of carbazole, a well-known structure in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- Chemical Name : this compound
- Molecular Formula : C25H22I2N2O
- Molecular Weight : 516.24 g/mol
- CAS Number : 2357080-05-6
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:
- Apoptosis Induction : Studies have shown that carbazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, thus preventing further proliferation .
Neuroprotective Effects
Carbazole derivatives are also recognized for their neuroprotective effects. The neuroprotective potential of similar compounds has been attributed to:
- Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in neurodegenerative diseases .
- Modulation of Neurotransmitter Systems : Some studies suggest that carbazole derivatives may enhance neurotransmitter signaling pathways, providing protective effects against neuronal damage .
Antimicrobial Activity
Emerging data suggests that carbazole derivatives possess antimicrobial properties against various pathogens. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Case Study 1: Anticancer Activity
A study conducted by Xie et al. (2021) evaluated the anticancer effects of several carbazole derivatives, including this compound. The results demonstrated a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxicity .
Case Study 2: Neuroprotection
In a neuroprotection study published by PMC (2014), the compound was tested for its ability to protect against oxidative stress-induced neuronal death. Results showed that it significantly reduced cell death rates in cultured neurons exposed to oxidative stressors, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key steps in synthesizing (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole, and how is stereochemical control achieved?
The synthesis typically involves:
- Step 1 : Preparation of the carbazole precursor via iodination at the 3,6-positions using a halogenation agent (e.g., I₂/KIO₃ in acidic conditions).
- Step 2 : Alkylation of the carbazole nitrogen with a chiral oxazoline intermediate. For stereochemical control, (S)-configured starting materials, such as (S)-(+)-2-phenylglycinol, are used to ensure retention of chirality during alkylation .
- Step 3 : Cyclization under mild acidic conditions to form the 4,5-dihydrooxazole ring. Yields for similar syntheses range from 83–94% when optimized for temperature and solvent polarity .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
- ¹H and ¹³C NMR : Identify substituent patterns and confirm the carbazole and oxazoline moieties.
- 2D ¹H-¹⁵N HMBC : Resolves ambiguities in nitrogen connectivity, particularly for the oxazoline ring and carbazole N-methyl group .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., diiodo clusters).
- Polarimetry : Confirms enantiomeric purity by measuring optical rotation, critical for verifying the (S)-configuration .
Q. How can the absolute configuration of the chiral center be unambiguously determined?
- X-ray crystallography : Provides definitive proof of the (S)-configuration via anomalous dispersion effects. For example, SHELXL refinement of analogous carbazole derivatives has achieved R-factors < 0.05 .
- Comparative analysis : Match experimental optical rotation values with literature data for (S)-configured oxazolines synthesized from (S)-(+)-2-phenylglycinol .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize diiodo-carbazole decomposition during alkylation?
- Temperature control : Maintain reaction temperatures below 60°C to prevent C-I bond cleavage.
- Solvent selection : Use non-polar solvents (e.g., toluene) to stabilize the carbazole core and reduce side reactions .
- Catalyst screening : Evaluate palladium or copper catalysts for selective N-alkylation while suppressing aryl iodide degradation .
Q. What analytical strategies resolve contradictions between NMR and X-ray data for the oxazoline ring conformation?
- Dynamic NMR studies : Probe ring puckering or chair-boat interconversions by variable-temperature ¹H NMR.
- DFT calculations : Compare theoretical and experimental ¹³C chemical shifts to identify the most stable conformer .
- Torsional angle validation : Use ORTEP-3 to visualize bond angles and distances from crystallographic data, ensuring consistency with NMR-derived models .
Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?
- Target selection : Prioritize enzymes with known oxazoline interactions (e.g., proteases or kinases).
- Assay design :
- Fluorescence-based assays : Monitor substrate turnover in real time (e.g., using fluorogenic peptide substrates).
- IC₅₀ determination : Perform dose-response curves with triplicate measurements to ensure reproducibility.
- Control experiments : Include a racemic mixture to assess stereospecificity of inhibitory effects .
Q. What methodologies are recommended for analyzing byproducts in the 1,3-dipolar cycloaddition step?
- GC-MS : Detect volatile side products (e.g., 2-ethyl-4-methyl-2,5-dihydrooxazole) using non-polar columns and electron ionization .
- HPLC with chiral columns : Separate enantiomeric impurities and quantify their ratios.
- Isolation via column chromatography : Use silica gel or reverse-phase media to purify intermediates before further characterization .
Methodological Notes
- Crystallographic refinement : Always cross-validate SHELX-derived structures with PLATON/CHECKCIF to flag potential symmetry or displacement errors .
- Stereochemical assignments : Combine multiple techniques (e.g., NMR, X-ray, polarimetry) to avoid overreliance on a single method .
For detailed protocols, refer to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
